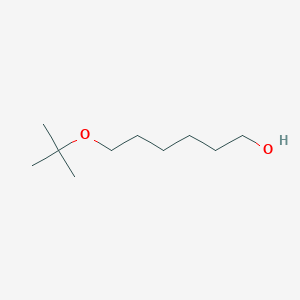
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. These types of compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Quaternary ammonium compounds often exhibit antimicrobial properties and are used in disinfectants and antiseptics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions may include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxides, or amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different quaternary ammonium salts.
科学研究应用
Chemistry: Used as a phase transfer catalyst or in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in formulations for cleaning agents and disinfectants.
作用机制
The mechanism of action of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with microbial cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis and death. The molecular targets include membrane proteins and phospholipids.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to its specific alkyl chain structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
属性
CAS 编号 |
95758-22-8 |
|---|---|
分子式 |
C18H33BrN2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
N,N-dibutyl-1-(2,2-dimethylpropyl)pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C18H33N2.BrH/c1-6-8-12-20(13-9-7-2)17-10-14-19(15-11-17)16-18(3,4)5;/h10-11,14-15H,6-9,12-13,16H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
CTWSEEVEDWDGNB-UHFFFAOYSA-M |
规范 SMILES |
CCCCN(CCCC)C1=CC=[N+](C=C1)CC(C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)


![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)

![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)




![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)


